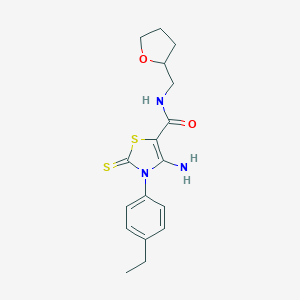

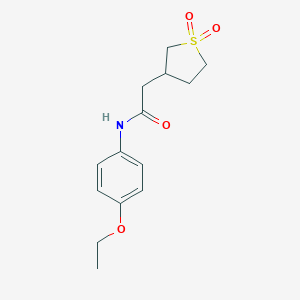

![molecular formula C22H25N3O4S B256451 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione, also known as DMQX, is a synthetic compound that belongs to the class of pyrimidoquinoline derivatives. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological processes.

Mecanismo De Acción

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the channel from opening in response to glutamate binding. This results in a decrease in the excitatory postsynaptic currents and a reduction in synaptic transmission.

Biochemical and Physiological Effects

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to have several biochemical and physiological effects in various experimental models. In animal studies, it has been found to have anticonvulsant and neuroprotective effects, as well as the ability to enhance learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione in scientific research is its specificity for the AMPA subtype of glutamate receptor. This allows researchers to selectively manipulate this receptor subtype without affecting other glutamate receptors. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, a limitation of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is that it is not selective for the AMPA receptor and also binds to other glutamate receptor subtypes, albeit with lower affinity.

Direcciones Futuras

There are several potential future directions for research on 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One area of interest is the development of more selective and potent AMPA receptor antagonists based on the 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione structure. Another area of research is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, the potential use of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione as a therapeutic agent for these disorders warrants further investigation.

Métodos De Síntesis

The synthesis of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione involves several steps, starting from commercially available starting materials. The first step is the reaction of 2,5-dimethoxybenzaldehyde with methyl vinyl ketone to yield 5-(2,5-dimethoxyphenyl)-2-methyl-2-penten-4-one. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the pyrimidoquinoline core structure. The final step involves the introduction of a methylsulfanyl group at the 8-position of the pyrimidoquinoline ring using Lawesson's reagent.

Aplicaciones Científicas De Investigación

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system and is involved in a wide range of functions, including learning and memory, motor control, and sensory processing. Dysregulation of glutamate signaling has been implicated in several neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.

Propiedades

Nombre del producto |

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |

|---|---|

Fórmula molecular |

C22H25N3O4S |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C22H25N3O4S/c1-22(2)9-13-17(14(26)10-22)16(12-8-11(28-3)6-7-15(12)29-4)18-19(23-13)24-21(30-5)25-20(18)27/h6-8,16H,9-10H2,1-5H3,(H2,23,24,25,27) |

Clave InChI |

SHQYVQDBKJLVSX-UHFFFAOYSA-N |

SMILES isomérico |

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |

SMILES |

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |

SMILES canónico |

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

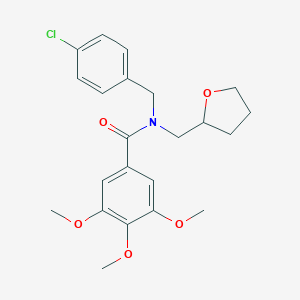

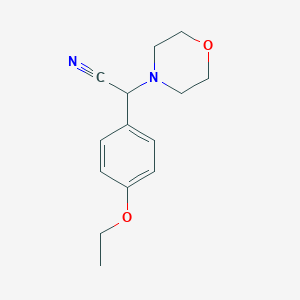

![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)

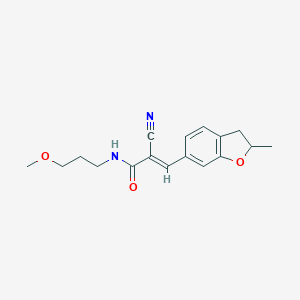

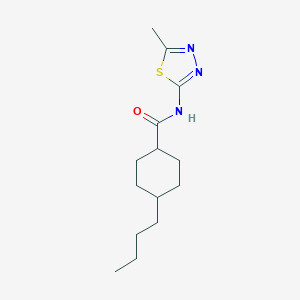

![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)

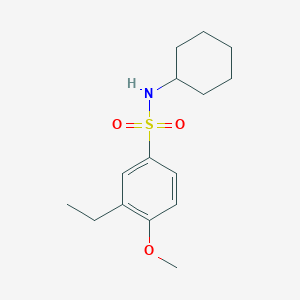

![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)

![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)

![2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide](/img/structure/B256399.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256412.png)

![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256414.png)